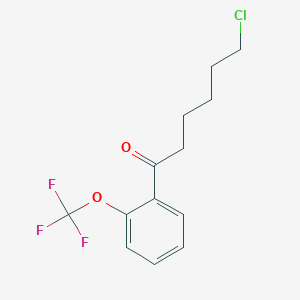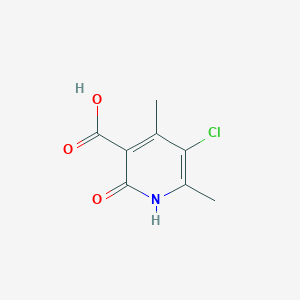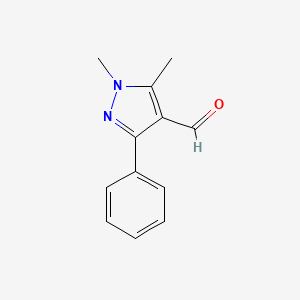
6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated organic compounds is a topic of interest in the papers provided. For instance, the synthesis of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene involves the reaction of chloropentafluorobenzene with chlorine trifluoride at low temperatures [-78°C] to form a new compound characterized by various spectroscopic techniques . Similarly, 1,2-Difluoro-1,2-bis(pentafluorophenyl)dichlorane is synthesized by fluorination of chloropentafluorobenzene at higher temperatures [128°C] with elemental fluorine, although the yield was challenging to optimize . These studies suggest that the synthesis of 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane would likely involve careful control of reaction conditions and might employ similar halogenation and fluorination techniques.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often elucidated using spectroscopic methods such as NMR, IR, and mass spectroscopy. The papers describe the characterization of newly synthesized fluorinated compounds using these techniques . For 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane, similar analytical methods would be employed to determine its molecular structure, including the positions of the chlorine and trifluoromethoxy groups on the hexane backbone.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be complex due to the presence of highly electronegative fluorine atoms. The first paper mentions that the reaction of chloropentafluorobenzene with chlorine trifluoride not only produced the intended liquid products but also formed solid compounds, indicating multiple reaction pathways . The influence of air on these products was also noted, suggesting potential for further reactions or degradation. For 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane, one might expect similar reactivity, with the potential for multiple products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the strong electronegativity of fluorine and its effect on molecular polarity. The papers do not provide specific physical properties of the compounds studied, but techniques such as elemental analysis and spectroscopy were used to characterize the chemical properties . For 6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane, properties such as boiling point, melting point, solubility, and stability would be influenced by the presence of the trifluoromethoxy group and the overall molecular geometry.
Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination :
- Electrochemical fluorination of chlorobenzene yields products like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene, which are further fluorinated to various compounds, demonstrating the potential of electrochemical processes in the modification of chlorinated compounds (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Surrogate Chemistry in Silicon Compounds :
- Cyclohexa-2,5-dien-1-ylsilanes are identified as potent surrogates for hazardous monosilane (SiH4), illustrating the use of cyclohexane derivatives in safer synthetic applications (Simonneau & Oestreich, 2015).
Silsesquioxanes as Silica Surface Models :
- The hydrolytic condensation of cyclohexyltrichlorosilane forms various silsesquioxanes, serving as models for studying silica surfaces. This research shows the utility of cyclohexane derivatives in modeling and understanding surface chemistry (Feher, Newman, & Walzer, 1989).
Ion-Transfer Voltammetry :
- Studies on ion-transfer voltammetry using 1,6-dichlorohexane show its applicability as an organic solvent in electroanalytical chemistry, demonstrating the use of chlorinated hexanes in analytical applications (Katano, Tatsumi, & Senda, 2004).
Synthesis of Complexes :
- The synthesis of 5,6-O-Cyclohexylidene-1-amino-3-azahexane and its metal complexes emphasizes the role of cyclohexane derivatives in the preparation of coordination compounds (Ozturk, Şekerci, & Ozdemir, 2005).
Photolysis Studies :
- Research on the photolysis of 1-chloro-1-nitrosocyclohexane offers insights into the behavior of geminal chloro-nitroso compounds under light, relevant for understanding photochemical reactions (Gowenlock, Pfab, & Kresze, 1974).
Detoxification of Chlorophenols :
- A study on the conversion of chlorophenols into cyclohexane using a Pd-Rh catalyst highlights the application of cyclohexane derivatives in environmental remediation and detoxification processes (Bovkun, Sasson, & Blum, 2005).
Reactions with Polyfluorinated Cyclohexadienones :
- The reaction of 6-chloro-2,3,4,5,6-pentafluorocyclohexa-2,4-dienone with diazomethane results in various diastereoisomers, illustrating the reactivity of chloro- and fluoro-substituted cyclohexadienones (Kovtonyuk, Kobrina, Gatilov, Bagryanskaya, Fröhlich, & Haufe, 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O2/c14-9-5-1-2-7-11(18)10-6-3-4-8-12(10)19-13(15,16)17/h3-4,6,8H,1-2,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTKIQXDUFIDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645164 | |
| Record name | 6-Chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(2-trifluoromethoxyphenyl)-1-oxohexane | |
CAS RN |
898761-42-7 | |
| Record name | 6-Chloro-1-[2-(trifluoromethoxy)phenyl]-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-[2-(trifluoromethoxy)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)



![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)

![[(3-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1328020.png)


![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)


